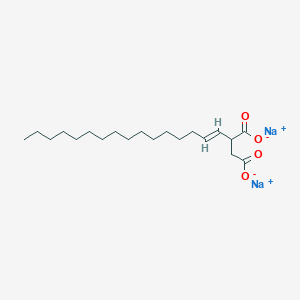
(4-Acetamidophenoxy)methyl octyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamidophenoxy)methyl octyl carbonate is a chemical compound with the molecular formula C20H31NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to an octyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl octyl carbonate typically involves the reaction of 4-acetamidophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the carbonate group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Acetamidophenoxy)methyl octyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
(4-Acetamidophenoxy)methyl octyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Acetamidophenoxy)methyl octyl carbonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4-Acetamidophenoxy)methyl decyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Uniqueness
(4-Acetamidophenoxy)methyl octyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyl carbonate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
特性
CAS番号 |
920967-20-0 |
|---|---|
分子式 |
C18H27NO5 |
分子量 |
337.4 g/mol |
IUPAC名 |
(4-acetamidophenoxy)methyl octyl carbonate |
InChI |
InChI=1S/C18H27NO5/c1-3-4-5-6-7-8-13-22-18(21)24-14-23-17-11-9-16(10-12-17)19-15(2)20/h9-12H,3-8,13-14H2,1-2H3,(H,19,20) |
InChIキー |
JJAXTTPKLFKNNM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


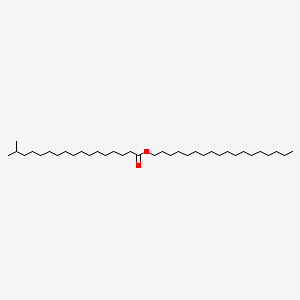

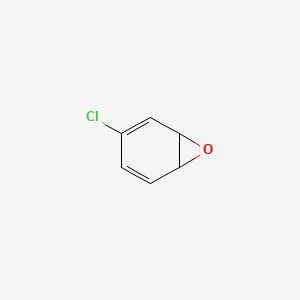
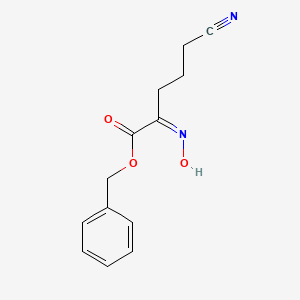
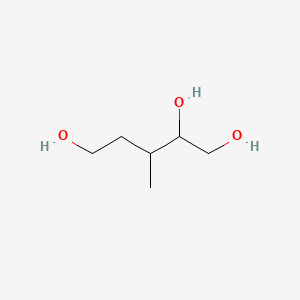
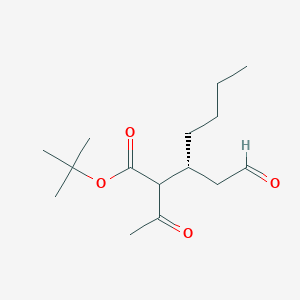
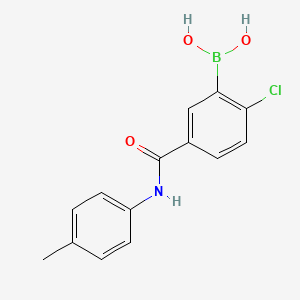
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

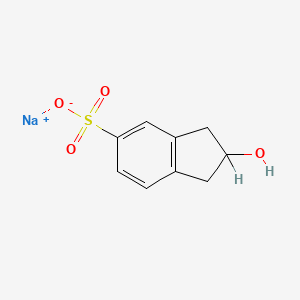
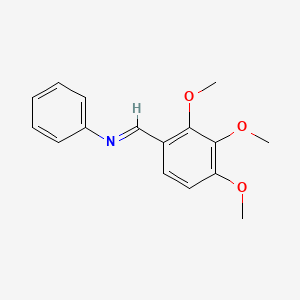
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

